Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate
Description
Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate is a complex organic compound with the molecular formula C58H78F6N2O17 . This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a benzyloxy group, making it a subject of interest in various scientific research fields.
Properties
CAS No. |
74050-99-0 |
|---|---|
Molecular Formula |
C58H78F6N2O17 |
Molecular Weight |
1189.2 g/mol |
IUPAC Name |
N,N-diethyl-4-[phenyl-[3-(trifluoromethyl)phenyl]methoxy]pentan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |
InChI |
InChI=1S/2C23H30F3NO.2C6H8O7.H2O/c2*1-4-27(5-2)16-10-11-18(3)28-22(19-12-7-6-8-13-19)20-14-9-15-21(17-20)23(24,25)26;2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*6-9,12-15,17-18,22H,4-5,10-11,16H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |
InChI Key |
MNYPDINJULTHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)OC(C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F.CCN(CC)CCCC(C)OC(C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate involves multiple steps. The synthetic route typically starts with the preparation of the trifluoromethyl-substituted benzyl alcohol, which is then reacted with N,N-diethylpentylamine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and selectivity towards certain enzymes or receptors. The benzyloxy group also contributes to its overall chemical behavior and interactions .
Comparison with Similar Compounds
Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate can be compared with other similar compounds, such as:
N,N-Dimethyl-p-((alpha,alpha,alpha-trifluoro-m-tolyl)azo)-aniline: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
N,N-Diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-Pentylamine: This compound is similar but lacks the citrate and hemihydrate components, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate is a complex organic compound with significant potential in pharmacological applications. Its unique molecular structure allows for specific interactions with biological systems, making it a subject of interest in medicinal chemistry and materials science.
Molecular Structure and Properties
- Molecular Formula : C58H78F6N2O17
- Molecular Weight : 1189.2 g/mol
The compound features a pentylamine backbone with diethyl and benzyloxy substitutions, along with a citrate moiety. The presence of trifluoromethyl groups enhances its solubility and reactivity, which are crucial for its biological activity .
Biological Activities
Preliminary studies have indicated that Pentylamine exhibits several biological activities relevant to pharmacological research:
- Anti-inflammatory Activity : Initial findings suggest that the compound may inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. This inhibition is critical for developing anti-inflammatory agents .
- Antimicrobial Properties : The unique structure may also contribute to antimicrobial effects, although specific studies are needed to confirm this activity.
- Cytotoxic Effects : Some derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines. Further research is necessary to evaluate the cytotoxicity of Pentylamine specifically .
Understanding the mechanisms by which Pentylamine exerts its biological effects is essential for evaluating its therapeutic potential. The compound's interaction with biological molecules can be analyzed through various methods:
- Binding Studies : Investigating how Pentylamine binds to TNF-α or other targets can provide insights into its mechanism of action.
- Cell Viability Assays : These assays can assess the cytotoxic effects on different cell lines and help determine the IC50 values for various biological activities.
Comparative Analysis
To contextualize the biological activity of Pentylamine, it is beneficial to compare it with similar compounds. The following table summarizes some notable analogs:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethylaminoethanol | C4H11N | Simpler amine structure; used in pharmaceuticals |
| Trifluoromethylbenzene | C7H5F3 | Contains trifluoromethyl group; used as solvent |
| Benzylamine | C7H9N | Basic amine; used in organic synthesis |
Pentylamine's complexity and incorporation of both trifluoromethyl and citrate functionalities may enhance its solubility and biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent research has focused on synthesizing structural analogs of related compounds to improve their pharmacological profiles. For instance, modifications at the alkyl chain or aromatic positions have been shown to significantly enhance anti-inflammatory activity .
In one study involving synthetic macamides, derivatives were reported with IC50 values as low as 0.009 μM against TNF-α inhibition, highlighting the importance of structural modifications in enhancing biological activity . Such findings emphasize the potential of Pentylamine and its derivatives in developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
